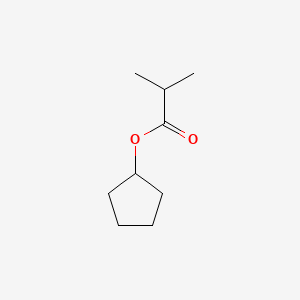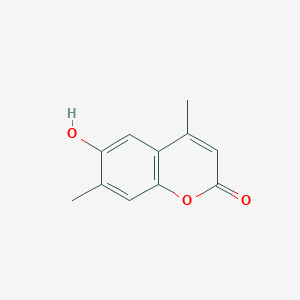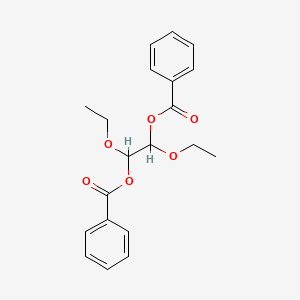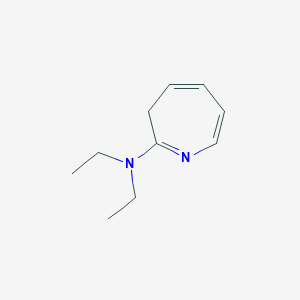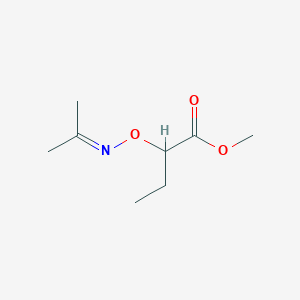
Methyl 2-(propan-2-ylideneamino)oxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(propan-2-ylideneamino)oxybutanoate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is known for its unique structure, which includes a butanoate ester linked to an isopropylideneamino group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propan-2-ylideneamino)oxybutanoate typically involves the reaction of butanoic acid derivatives with isopropylideneaminooxy compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(propan-2-ylideneamino)oxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-(propan-2-ylideneamino)oxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(propan-2-ylideneamino)oxybutanoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The isopropylideneamino group plays a crucial role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(propan-2-ylideneamino)oxypropanoate
- Methyl 2-(propan-2-ylideneamino)oxyhexanoate
- Ethyl 2-(propan-2-ylideneamino)oxybutanoate
Uniqueness
Methyl 2-(propan-2-ylideneamino)oxybutanoate is unique due to its specific ester and isopropylideneamino structure, which imparts distinct chemical properties.
Propiedades
Número CAS |
5001-40-1 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
methyl 2-(propan-2-ylideneamino)oxybutanoate |
InChI |
InChI=1S/C8H15NO3/c1-5-7(8(10)11-4)12-9-6(2)3/h7H,5H2,1-4H3 |
Clave InChI |
JNAXUWCFZNGKBB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC)ON=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
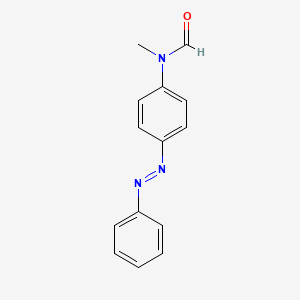
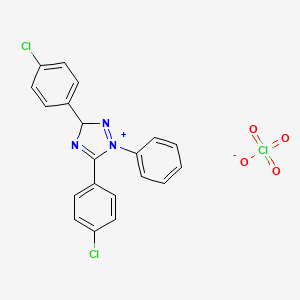

![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)

![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)

![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
